molecular formula C15H38N6 B14453667 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine CAS No. 75562-96-8

12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine

Cat. No.: B14453667
CAS No.: 75562-96-8
M. Wt: 302.50 g/mol
InChI Key: VJECTFUYFRJLTD-UHFFFAOYSA-N
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Description

12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is a complex organic compound characterized by its unique structure featuring multiple methyl groups and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine typically involves multi-step organic reactions. One common method includes the reaction of primary amines with alkyl halides under controlled conditions to introduce the desired methyl groups and nitrogen atoms. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this complex molecule.

Chemical Reactions Analysis

Types of Reactions

12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the nitrogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines or other reduced forms of the original compound.

Scientific Research Applications

12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12,13,13,14-Tetramethyl-3,6,9,12-tetraazapentadecane-1,14-diamine is unique due to its specific arrangement of methyl groups and nitrogen atoms, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Properties

CAS No.

75562-96-8

Molecular Formula

C15H38N6

Molecular Weight

302.50 g/mol

IUPAC Name

3-N-[2-[2-[2-(2-aminoethylamino)ethylamino]ethylamino]ethyl]-3-N,2,3-trimethylbutane-2,3-diamine

InChI

InChI=1S/C15H38N6/c1-14(2,17)15(3,4)21(5)13-12-20-11-10-19-9-8-18-7-6-16/h18-20H,6-13,16-17H2,1-5H3

InChI Key

VJECTFUYFRJLTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(C)(C)N(C)CCNCCNCCNCCN)N

Origin of Product

United States

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